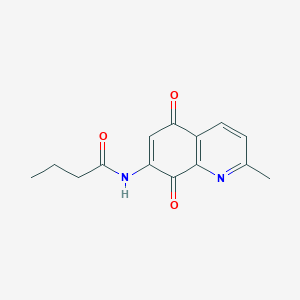

7-Butyramido-2-methylquinoline-5,8-dione

Descripción

Propiedades

Número CAS |

162219-17-2 |

|---|---|

Fórmula molecular |

C14H14N2O3 |

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

N-(2-methyl-5,8-dioxoquinolin-7-yl)butanamide |

InChI |

InChI=1S/C14H14N2O3/c1-3-4-12(18)16-10-7-11(17)9-6-5-8(2)15-13(9)14(10)19/h5-7H,3-4H2,1-2H3,(H,16,18) |

Clave InChI |

DERUEVFMMRKSCH-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Quinoline-5,8-dione derivatives exhibit diverse biological activities depending on substituent type and position. Below is a detailed comparison of 7-Butyramido-2-methylquinoline-5,8-dione with key analogs:

Substituent Position and Antiproliferative Activity

- 7-Amino-quinoline-5,8-dione derivatives (e.g., 7d): Substitution with a 4-(4-methylpiperazin-1-yl)phenylamino group at position 7 (compound 7d) confers potent antiproliferative activity against multidrug-resistant KB-vin cells (IC₅₀ = 0.97 µM), surpassing paclitaxel (IC₅₀ = 1.01 µM) . The amino group’s electron-donating properties enhance interactions with cellular targets like NQO1, a redox enzyme overexpressed in cancers.

- However, the absence of a piperazine moiety may reduce selectivity for NQO1, as seen in 7d . The methyl group at position 2 likely stabilizes the quinoline core, analogous to 2-methyl derivatives in , which showed enhanced synthetic yields .

Bromo and Aryl Sulfonamide Derivatives

- 7-Bromoquinoline-5,8-dione (e.g., ): Bromine at position 7 enables further functionalization via cross-coupling (e.g., with aryl sulfonamides or alkynes).

Enzyme Inhibition and Selectivity

- 7-Amino-quinoline-5,8-dione (e.g., streptonigrin analogs): The 7-amino scaffold is critical for inhibiting Protein Arginine Deiminases (PADs), with lead compounds showing kinact/KI values comparable to Cl-amidine (13,000 M⁻¹min⁻¹) . However, these compounds lack isozyme selectivity, acting as pan-PAD inhibitors.

- This compound: The butyramido group may sterically hinder interactions with PADs’ active sites, reducing inhibitory potency compared to amino derivatives. However, its lipophilicity could enhance penetration into tissues where PADs are implicated (e.g., tumors or inflamed joints) .

Table 2: Structural and Physicochemical Comparison

| Compound | Position 7 Group | Position 2 Group | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| 7-Butyramido-2-methyl | Butyramido | Methyl | ~2.5* | Moderate (DMSO) |

| 7d (7-amino derivative) | Piperazinylamino | H | ~1.2 | High (aqueous) |

| 7-Bromo derivative | Bromine | H | ~2.8 | Low |

| *Predicted using fragment-based methods. |

Métodos De Preparación

Nitration of 8-Hydroxy-2-Methylquinoline

Reagents : Concentrated nitric acid, sulfuric acid.

Procedure :

Reduction to 5,7-Diamino Derivative

Reagents : Hydrogen gas (30 psi), 5% palladium on charcoal, HCl.

Procedure :

Butyrylation of Amino Groups

Reagents : Butyric anhydride, sodium sulfite, sodium acetate.

Procedure :

Oxidation to 5,8-Dione

Reagents : Selenium dioxide (SeO₂), 1,4-dioxane, water.

Procedure :

-

Compound 18 is refluxed with SeO₂ in 1,4-dioxane/water to form 7-butyramido-2-methylquinoline-5,8-dione (compound 19 ).

Reaction Optimization and Challenges

Solvent Purification

Yield Considerations

-

Butyrylation Step : High yields (up to 120%) reported, though practical yields are lower due to side reactions.

-

Oxidation Step : SeO₂ selectively oxidizes the 8-hydroxy group to a ketone while retaining the 7-butyramido group.

Analytical Characterization

NMR Data for Compound 19

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-2CH₃ | 2.74 | s | Methyl group at position 2 |

| C-7NHCOCH₂CH₂CH₃ | 2.48 | t (J = 7.4 Hz) | Butyramido group at position 7 |

| OCOCH₂CH₂CH₃ | 2.20 | t (J = 7.3 Hz) | Butyryl chain |

| NHCOCH₂CH₂CH₃ | 1.80–1.60, 1.60–1.40 | m | Protons in butyryl chain |

| CH₂CH₂CH₃ | 0.90 | t (J = 7.3 Hz) | Terminal methyl of butyryl chain |

Alternative Synthetic Approaches

Q & A

Q. What are the recommended synthetic routes for 7-Butyramido-2-methylquinoline-5,8-dione, and how do reaction conditions influence yield?

Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce substituents at the 6- and 7-positions of the quinoline-5,8-dione core . Nucleophilic amination using aryl sulfonamides under basic conditions is another viable route, as demonstrated for analogous quinoline derivatives . Reaction parameters such as temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) critically affect yield and purity. For example, elevated temperatures improve reaction kinetics but may promote side reactions, reducing overall yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and fragmentation analysis .

- FTIR to identify functional groups (e.g., amide C=O stretches at ~1670–1690 cm⁻¹) .

- LCMS for purity assessment and monitoring reaction intermediates .

Q. What preliminary biological activities have been identified for quinoline-5,8-dione derivatives?

Quinoline-5,8-dione derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 2–32 µg/mL . Anticancer potential has also been observed in vitro, with IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving quinoline-5,8-dione derivatives?

Contradictions often arise from variations in substituent effects or assay conditions. A systematic approach includes:

- Comparative substituent studies : Replace the butyramido group with alkylthio or aryl sulfonamide moieties to assess structure-activity relationships (SAR) .

- Standardized bioassays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-laboratory variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase or topoisomerase II, reconciling discrepancies between in vitro and in silico results .

Q. What strategies optimize the bioavailability of this compound through structural modifications?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance aqueous solubility while retaining membrane permeability .

- Pro-drug approaches : Mask the amide group with enzymatically cleavable esters to improve intestinal absorption .

- Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability .

Q. Beyond antimicrobial applications, what novel research avenues are emerging for quinoline-5,8-dione derivatives?

- Fluorescent probes : 8-Amidoquinoline derivatives exhibit zinc-sensitive fluorescence, enabling applications in cellular metal ion imaging .

- Enzyme inhibition : Derivatives with bulky substituents show promise as inhibitors of NADPH oxidase and cytochrome P450 enzymes .

- Redox-active materials : The quinone moiety enables electron transfer in organic semiconductors, with potential in energy storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.